4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an acetamido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with pyrrolidine-2-ylidene malononitrile under reflux conditions in acetone . This intermediate is then further reacted to introduce the sulfonyl and acetamido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity, and thereby exerting the compound’s biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Studied for its pharmacological activities.
Uniqueness
4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolidine ring enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-acetamido-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14(23)20-16-6-4-15(5-7-16)19(24)21-17-8-10-18(11-9-17)27(25,26)22-12-2-3-13-22/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXKPLDMKPUZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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